Rivipansel

Catalog No.
S541489
CAS No.
927881-99-0
M.F
C58H74N6O31S3
M. Wt
1447.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rivipansel

CAS Number

927881-99-0

Product Name

Rivipansel

IUPAC Name

(2S)-2-[(2R,3R,4S,5S,6R)-3-benzoyloxy-2-[(1R,2R,3S,5R)-3-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]-5-[2-[[2-[2-[2-oxo-2-[(3,6,8-trisulfonaphthalen-1-yl)amino]ethoxy]ethoxy]acetyl]amino]ethylcarbamoyl]-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-cyclohexylpropanoic acid

Molecular Formula

C58H74N6O31S3

Molecular Weight

1447.4 g/mol

InChI

InChI=1S/C58H74N6O31S3/c1-27-45(69)47(71)48(72)56(90-27)95-49-35(62-53(74)36-23-41(66)64-58(78)63-36)19-31(20-37(49)92-57-51(94-55(77)29-10-6-3-7-11-29)50(46(70)39(24-65)93-57)91-38(54(75)76)16-28-8-4-2-5-9-28)52(73)60-13-12-59-42(67)25-88-14-15-89-26-43(68)61-34-21-32(96(79,80)81)17-30-18-33(97(82,83)84)22-40(44(30)34)98(85,86)87/h3,6-7,10-11,17-18,21-23,27-28,31,35,37-39,45-51,56-57,65,69-72H,2,4-5,8-9,12-16,19-20,24-26H2,1H3,(H,59,67)(H,60,73)(H,61,68)(H,62,74)(H,75,76)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H2,63,64,66,78)/t27-,31+,35-,37+,38-,39+,45+,46-,47+,48-,49+,50-,51+,56-,57+/m0/s1

InChI Key

VXBNTHRZPJLRSS-PTCSXESPSA-N

SMILES

CC1C(C(C(C(O1)OC2C(CC(CC2OC3C(C(C(C(O3)CO)O)OC(CC4CCCCC4)C(=O)O)OC(=O)C5=CC=CC=C5)C(=O)NCCNC(=O)COCCOCC(=O)NC6=C7C(=CC(=C6)S(=O)(=O)O)C=C(C=C7S(=O)(=O)O)S(=O)(=O)O)NC(=O)C8=CC(=O)NC(=O)N8)O)O)O

Solubility

Soluble in DMSO

Synonyms

Rivipansel; GMI-1070; GMI 1070; GMI1070; PF-06460031; PF 06460031; PF06460031;

Canonical SMILES

CC1C(C(C(C(O1)OC2C(CC(CC2OC3C(C(C(C(O3)CO)O)OC(CC4CCCCC4)C(=O)O)OC(=O)C5=CC=CC=C5)C(=O)NCCNC(=O)COCCOCC(=O)NC6=C7C(=CC(=C6)S(=O)(=O)O)C=C(C=C7S(=O)(=O)O)S(=O)(=O)O)NC(=O)C8=CC(=O)NC(=O)N8)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](C[C@H](C[C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H](CC4CCCCC4)C(=O)O)OC(=O)C5=CC=CC=C5)C(=O)NCCNC(=O)COCCOCC(=O)NC6=C7C(=CC(=C6)S(=O)(=O)O)C=C(C=C7S(=O)(=O)O)S(=O)(=O)O)NC(=O)C8=CC(=O)NC(=O)N8)O)O)O

Description

The exact mass of the compound Rivipansel is 1446.3561 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rivipansel, also known as GMI-1070, is a synthetic small molecule designed as a pan-selectin antagonist. It has a complex chemical structure represented by the formula C58H74N6O31S3C_{58}H_{74}N_{6}O_{31}S_{3} and a molecular weight of approximately 1447.42 g/mol. Rivipansel primarily targets selectins, which are cell adhesion molecules that facilitate the interaction between leukocytes and the endothelium, playing a crucial role in inflammatory responses and vaso-occlusive crises associated with sickle cell disease. The compound is currently under investigation for its efficacy in treating vaso-occlusive crises in patients with sickle cell disease, aiming to reduce pain and improve patient outcomes during these episodes .

Rivipansel operates through selective inhibition of E-selectin and P-selectin, which are pivotal in mediating leukocyte adhesion and migration during inflammatory responses. The compound's mechanism involves binding to the selectin's carbohydrate recognition domains, thereby preventing the interaction of leukocytes with the endothelium. This inhibition can potentially mitigate the complications arising from vaso-occlusion by reducing the clumping of red blood cells and white blood cells .

The synthesis of rivipansel involves several complex organic reactions that create its intricate structure. Key steps include:

  • Formation of the core structure: The initial stages involve creating the bicyclic core that serves as the backbone for further modifications.
  • Functionalization: Various functional groups are introduced through selective reactions to enhance its binding properties to selectins.
  • Final assembly: The final steps involve assembling all components into a single molecule while ensuring stability and bioavailability.

These synthetic routes are typically optimized for yield and purity to meet pharmaceutical standards .

Rivipansel is primarily being investigated for its use in treating vaso-occlusive crises in patients with sickle cell disease. Its potential applications include:

  • Acute treatment of vaso-occlusive crises: By inhibiting selectin-mediated interactions, rivipansel may reduce pain and hospital stay duration.
  • Chronic management of sickle cell disease: Future research may explore its role in long-term management strategies for patients suffering from recurrent crises .

Interaction studies involving rivipansel have focused on its pharmacodynamics and pharmacokinetics, particularly how it interacts with other medications used during vaso-occlusive crises. Notably, rivipansel has been studied alongside standard therapies such as opioids for pain management. While rivipansel has shown promise in reducing opioid consumption during acute episodes, comprehensive studies are required to fully understand its interaction profile with other drugs used in this patient population .

Rivipansel shares similarities with several other selectin antagonists but is distinguished by its pan-selectin activity. Below is a comparison with notable similar compounds:

Compound NameTypeMechanism of ActionUnique Features
RivipanselPan-selectin antagonistInhibits E-selectin and P-selectinFirst pan-selectin antagonist; investigational status
UproleselanE-selectin antagonistSpecifically targets E-selectinFocused on E-selectin inhibition only
GMI-135Selectin inhibitorTargets selectins but less broadly than rivipanselEarlier development stage
GMI-1070 (Rivipansel)Pan-selectin antagonistInhibits both E-selectin and P-selectinBroader interaction profile

Rivipansel's ability to inhibit multiple selectins simultaneously makes it unique among its peers, potentially offering broader therapeutic benefits in managing inflammatory processes associated with sickle cell disease .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-2.6

Hydrogen Bond Acceptor Count

31

Hydrogen Bond Donor Count

15

Exact Mass

1446.3560631 g/mol

Monoisotopic Mass

1446.3560631 g/mol

Heavy Atom Count

98

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4B115V09LB

Wikipedia

Rivipansel

Dates

Modify: 2024-02-18
1: Telen MJ, Wun T, McCavit TL, De Castro LM, Krishnamurti L, Lanzkron S, Hsu LL, Smith WR, Rhee S, Magnani JL, Thackray H. Randomized phase 2 study of GMI-1070 in SCD: reduction in time to resolution of vaso-occlusive events and decreased opioid use. Blood. 2015 Apr 23;125(17):2656-64. doi: 10.1182/blood-2014-06-583351. Epub 2015 Mar 2. PubMed PMID: 25733584; PubMed Central PMCID: PMC4408290.
2: Okpala I. Investigational selectin-targeted therapy of sickle cell disease. Expert Opin Investig Drugs. 2015 Feb;24(2):229-38. doi: 10.1517/13543784.2015.963552. Epub 2014 Sep 22. Review. PubMed PMID: 25243412.
3: Kutlar A, Embury SH. Cellular adhesion and the endothelium: P-selectin. Hematol Oncol Clin North Am. 2014 Apr;28(2):323-39. doi: 10.1016/j.hoc.2013.11.007. Epub 2014 Jan 17. Review. PubMed PMID: 24589269.
4: Preston RC, Jakob RP, Binder FP, Sager CP, Ernst B, Maier T. E-selectin ligand complexes adopt an extended high-affinity conformation. J Mol Cell Biol. 2016 Feb;8(1):62-72. doi: 10.1093/jmcb/mjv046. Epub 2015 Jun 27. PubMed PMID: 26117840; PubMed Central PMCID: PMC4710209.
5: Field JJ. Can selectin and iNKT cell therapies meet the needs of people with sickle cell disease? Hematology Am Soc Hematol Educ Program. 2015;2015:426-32. doi: 10.1182/asheducation-2015.1.426. PubMed PMID: 26637753.
6: Telen MJ. Cellular adhesion and the endothelium: E-selectin, L-selectin, and pan-selectin inhibitors. Hematol Oncol Clin North Am. 2014 Apr;28(2):341-54. doi: 10.1016/j.hoc.2013.11.010. Epub 2014 Jan 17. Review. PubMed PMID: 24589270.
7: Wun T, Styles L, DeCastro L, Telen MJ, Kuypers F, Cheung A, Kramer W, Flanner H, Rhee S, Magnani JL, Thackray H. Phase 1 study of the E-selectin inhibitor GMI 1070 in patients with sickle cell anemia. PLoS One. 2014 Jul 2;9(7):e101301. doi: 10.1371/journal.pone.0101301. eCollection 2014. Erratum in: PLoS One. 2014;9(10):e111690. PubMed PMID: 24988449; PubMed Central PMCID: PMC4079300.
8: Chang J, Patton JT, Sarkar A, Ernst B, Magnani JL, Frenette PS. GMI-1070, a novel pan-selectin antagonist, reverses acute vascular occlusions in sickle cell mice. Blood. 2010 Sep 9;116(10):1779-86. doi: 10.1182/blood-2009-12-260513. Epub 2010 May 27. PubMed PMID: 20508165; PubMed Central PMCID: PMC2947397.
9: Tammara BK, Plotka A, Shafer FE, Readett DRJ, Riley S, Korth-Bradley JM. Lack of Effect of Rivipansel on QTc Interval in Healthy Adult African American Male Subjects. J Clin Pharmacol. 2017 Oct;57(10):1315-1321. doi: 10.1002/jcph.924. Epub 2017 May 16. PubMed PMID: 28510346.
10: Deal watch: Pfizer deal for selectin inhibitor highlights potential of glycomimetic drugs. Nat Rev Drug Discov. 2011 Dec 1;10(12):890. doi: 10.1038/nrd3622. PubMed PMID: 22129980.
11: Morikis VA, Chase S, Wun T, Chaikof EL, Magnani JL, Simon SI. Selectin catch-bonds mechanotransduce integrin activation and neutrophil arrest on inflamed endothelium under shear flow. Blood. 2017 Nov 9;130(19):2101-2110. doi: 10.1182/blood-2017-05-783027. Epub 2017 Aug 15. PubMed PMID: 28811304; PubMed Central PMCID: PMC5680610.
12: Azab AK, Quang P, Azab F, Pitsillides C, Thompson B, Chonghaile T, Patton JT, Maiso P, Monrose V, Sacco A, Ngo HT, Flores LM, Lin CP, Magnani JL, Kung AL, Letai A, Carrasco R, Roccaro AM, Ghobrial IM. P-selectin glycoprotein ligand regulates the interaction of multiple myeloma cells with the bone marrow microenvironment. Blood. 2012 Feb 9;119(6):1468-78. doi: 10.1182/blood-2011-07-368050. Epub 2011 Nov 16. PubMed PMID: 22096244; PubMed Central PMCID: PMC3286211.
13: Tammara BK, Harnisch LO. Dose Selection Based on Modeling and Simulation for Rivipansel in Pediatric Patients Aged 6 to 11 Years With Sickle Cell Disease. CPT Pharmacometrics Syst Pharmacol. 2017 Dec;6(12):845-854. doi: 10.1002/psp4.12263. Epub 2017 Dec 6. PubMed PMID: 29115052; PubMed Central PMCID: PMC5744176.

Explore Compound Types